molecular formula C13H15Cl2N3O B2913700 3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride CAS No. 260788-98-5

3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride

Cat. No.: B2913700
CAS No.: 260788-98-5
M. Wt: 300.18
InChI Key: MBAHHMAIHROHOK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorophenyl group attached to a piperidinyl moiety within an oxadiazole ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride typically involves the reaction of 4-chlorophenylhydrazine with piperidine-4-carboxylic acid. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized under acidic conditions to form the oxadiazole ring. The final product is obtained by treating the oxadiazole with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.

Medicine: In the medical field, this compound is investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives synthesized from this compound.

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride

  • 3-(4-Nitrophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride

  • 3-(4-Fluorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride

Uniqueness: 3-(4-Chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride stands out due to its chlorophenyl group, which imparts distinct chemical and biological properties compared to its methoxy, nitro, and fluorophenyl analogs. The presence of the chlorine atom can influence the compound's reactivity and binding affinity to biological targets.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O.ClH/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10;/h1-4,10,15H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAHHMAIHROHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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